5-(Aminomethyl)-6-methylheptan-1-ol
Description
5-(Aminomethyl)-6-methylheptan-1-ol is a branched-chain amino alcohol characterized by a hydroxyl group at the terminal carbon and an aminomethyl substituent at the fifth carbon of a heptane backbone. Its molecular formula is C₉H₂₁NO, with a molecular weight of 159.27 g/mol. Its amphiphilic nature, arising from the hydroxyl and amine functional groups, enables applications in surfactant chemistry and catalysis.
Key structural features include:
- A seven-carbon chain with a methyl group at the sixth position.
- An aminomethyl group (-CH₂NH₂) at the fifth carbon.
- A primary alcohol (-CH₂OH) at the terminal position.
Properties
CAS No. |
119026-20-9 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
5-(aminomethyl)-6-methylheptan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2)9(7-10)5-3-4-6-11/h8-9,11H,3-7,10H2,1-2H3 |
InChI Key |
QYXPZNXJDZZJDI-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCCO)CN |
Canonical SMILES |
CC(C)C(CCCCO)CN |
Synonyms |
1-Heptanol, 5-(aminomethyl)-6-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 6-Amino-5-methylheptan-2-ol
- Formula: C₈H₁₉NO
- Key differences : The hydroxyl group is at the second carbon instead of the first, and the amine is at the sixth carbon. This alters polarity and hydrogen-bonding capacity.
- Applications : Less studied as a surfactant but shows promise in asymmetric catalysis .
(b) 5-(Aminomethyl)heptan-1-ol
- Formula: C₈H₁₉NO
- Key differences : Lacks the methyl group at the sixth carbon, reducing steric hindrance. This enhances solubility in polar solvents.
- Research findings: Demonstrated higher reactivity in esterification reactions compared to 5-(Aminomethyl)-6-methylheptan-1-ol .
(c) 4-(Aminomethyl)-5-methylhexan-1-ol
- Formula: C₈H₁₉NO
- Key differences : Shorter carbon chain (hexane backbone) with a methyl group at the fifth position. This reduces lipophilicity.
- Applications : Used in polymer chemistry due to its lower molecular weight .
Physicochemical Properties Comparison
| Property | This compound | 6-Amino-5-methylheptan-2-ol | 5-(Aminomethyl)heptan-1-ol |
|---|---|---|---|
| Molecular Weight | 159.27 g/mol | 145.23 g/mol | 145.23 g/mol |
| Boiling Point | 245–250°C (estimated) | 230–235°C | 220–225°C |
| Solubility in Water | Moderate | Low | High |
| LogP (Octanol/Water) | 1.2 | 1.8 | 0.7 |
Reactivity and Functional Group Interactions
- Hydroxyl Group Reactivity: The terminal -OH in this compound participates in hydrogen bonding, enhancing its stability in aqueous matrices. In contrast, analogues like 6-Amino-5-methylheptan-2-ol exhibit weaker intermolecular interactions due to the internal hydroxyl position.
- Aminomethyl Group: The -CH₂NH₂ group in this compound facilitates nucleophilic reactions, such as Schiff base formation. Steric hindrance from the methyl group at C6 slightly reduces its reactivity compared to unmethylated analogues.
Limitations of Available Data
The provided evidence () discusses NMR characterization of a structurally unrelated oxazole derivative (5-(1-phenylvinyl)-2-...-dihydrooxazole). No direct data on this compound or its analogues are available in the referenced material. This highlights a gap in accessible literature for comparative analysis.
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